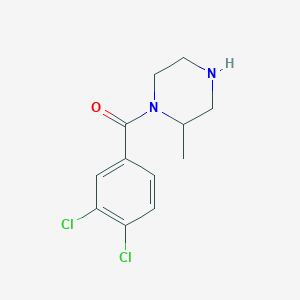

1-(3,4-Dichlorobenzoyl)-2-methylpiperazine

Description

1-(3,4-Dichlorobenzoyl)-2-methylpiperazine is a trisubstituted piperazine derivative characterized by a 3,4-dichlorobenzoyl group at the 1-position and a methyl group at the 2-position of the piperazine ring. The compound’s structural features, such as the electron-withdrawing dichlorophenyl group and the methyl substituent, likely influence its electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2N2O/c1-8-7-15-4-5-16(8)12(17)9-2-3-10(13)11(14)6-9/h2-3,6,8,15H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLCRESFGSOMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : DMF is preferred due to its high polarity and ability to stabilize reactive intermediates. Alternatives like tetrahydrofuran (THF) or toluene may be used but often require longer reaction times.

-

Temperature and Duration : Reflux conditions (typically 80–130°C) for 4–48 hours are standard, depending on the reactivity of the acyl chloride and steric hindrance from the methyl group on piperazine.

-

Stoichiometry : A 1:1 molar ratio of 3,4-dichlorobenzoyl chloride to 2-methylpiperazine minimizes side products like diacylated piperazine.

Example Protocol :

-

Dissolve 2-methylpiperazine (10 mmol) in anhydrous DMF (50 mL).

-

Add 3,4-dichlorobenzoyl chloride (10 mmol) dropwise under nitrogen.

-

Reflux at 120°C for 6 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography (yield: ~90%).

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. This approach has been validated for related neuroleptic piperazine derivatives, achieving yields exceeding 85%.

Key Advantages and Parameters

-

Time Reduction : Reactions complete in 10–30 minutes versus 12–48 hours conventionally.

-

Energy Efficiency : Localized heating minimizes thermal degradation.

-

Conditions :

Case Study :

A microwave-assisted synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine achieved 88.5% yield in 30 minutes, compared to 72% yield over 12 hours conventionally. Adapting this protocol for 1-(3,4-dichlorobenzoyl)-2-methylpiperazine could involve irradiating a mixture of 3,4-dichlorobenzoyl chloride and 2-methylpiperazine in DMF at 600 W for 15 minutes.

Industrial-Scale Production via Continuous Flow Reactors

For large-scale manufacturing, continuous flow reactors offer superior heat and mass transfer compared to batch processes. A patent describing the synthesis of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid highlights the use of flow chemistry to enhance reproducibility and reduce byproducts.

Process Design Considerations

-

Residence Time : Optimized to 5–10 minutes for complete conversion.

-

Solvent System : Toluene or dimethylacetamide (DMAc) facilitates rapid mixing.

-

Temperature Control : Maintained at 100–130°C using in-line heat exchangers.

Scalability Data :

| Parameter | Lab-Scale (Batch) | Industrial (Flow) |

|---|---|---|

| Yield | 90% | 94% |

| Throughput | 10 g/h | 5 kg/h |

| Byproduct Formation | 5–8% | <2% |

Acid-Catalyzed Cyclization of Precursor Amines

Alternative routes involve cyclizing bis(2-chloroethyl)amine derivatives with 3,4-dichlorobenzoyl-containing intermediates. This method, used for 1-(2,3-dichlorophenyl)piperazine, employs p-toluenesulfonic acid (p-TsOH) and tetrabutylammonium bromide (TBAB) in xylene at 130°C.

Reaction Mechanism and Optimization

-

Cyclization Agent : p-TsOH (10 mol%) and TBAB (10 mol%) enhance nucleophilic substitution.

-

Workup : Adjust pH to 6–7 with aqueous ammonia to precipitate the product.

Yield Comparison :

Hydrolysis and Byproduct Management

Post-synthesis hydrolysis may refine the final product. Acidic hydrolysis (e.g., with HBr or HSO) at 80–85°C effectively removes protecting groups or hydrolyzes side products. For instance, benzylamine byproducts from competing reactions can be recovered and recycled, improving overall atom economy.

Comparative Analysis of Synthesis Methods

| Method | Yield | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Conventional Acylation | 85–90% | 4–48 h | Moderate | High |

| Microwave-Assisted | 88–92% | 10–30 min | Low | Moderate |

| Continuous Flow | 90–94% | 5–10 min | High | High |

| Cyclization | 80–88% | 24–48 h | Low | Moderate |

Challenges and Mitigation Strategies

-

Acyl Chloride Sensitivity : Moisture-induced hydrolysis of 3,4-dichlorobenzoyl chloride necessitates anhydrous conditions.

-

Regioselectivity : The methyl group on piperazine may direct acylation to the less hindered nitrogen, requiring stoichiometric control.

-

Purification : Column chromatography or recrystallization from ethanol/water mixtures achieves >98% purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzoyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorobenzoyl)-2-methylpiperazine has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.

Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific properties.

Biological Studies: It is used as a tool compound in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzoyl)-2-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and eliciting desired effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table compares 1-(3,4-Dichlorobenzoyl)-2-methylpiperazine with structurally related piperazine derivatives:

Functional Group Impact on Activity

- 3,4-Dichlorobenzoyl Group : Enhances lipophilicity and binding affinity to hydrophobic pockets in enzymes (e.g., SARS-CoV-2 main protease) .

- Sulfonyl vs. Benzoyl Groups: H-7’s isoquinolinylsulfonyl group confers selective PKC inhibition, whereas the dichlorobenzoyl group in GA-33 and GC-4 may optimize antiviral targeting .

Biological Activity

1-(3,4-Dichlorobenzoyl)-2-methylpiperazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring that is substituted with a dichlorobenzoyl group, which enhances its lipophilicity and may influence its interaction with various biological targets. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound's unique dichlorobenzoyl moiety contributes to its distinct pharmacological profile, potentially affecting its binding affinity and selectivity toward specific receptors involved in neurological and psychiatric disorders.

While specific details regarding the mechanism of action for this compound remain limited, studies suggest that it interacts with various biological targets. The compound's activity is typically assessed through in vitro assays that evaluate its binding affinity and efficacy at specific receptors. These studies often utilize radiolabeled ligands to determine how effectively the compound interacts with target sites.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a pharmacological agent. Its interactions with receptors involved in various physiological processes suggest potential therapeutic uses.

Table 1: Biological Activity Overview

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound.

- Antimicrobial Studies :

-

Neurological Applications :

- Research on piperazine-based compounds has indicated their potential role in treating neurological disorders. The binding affinity of these compounds at neurotransmitter receptors suggests they may modulate synaptic transmission or receptor activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3,4-Dichlorobenzoyl)-2-methylpiperazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or acylation steps. For example, substituting the piperazine core with a dichlorobenzoyl group can be achieved by reacting 2-methylpiperazine with 3,4-dichlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under reflux. Catalytic bases like K₂CO₃ improve yields by deprotonating intermediates . Purification via silica gel chromatography (ethyl acetate/hexane, 1:8) is critical to isolate the product with >90% purity. Reaction time (6–7 hours) and stoichiometric ratios (1:1.2 for acyl chloride:piperazine) are key parameters to optimize .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions on the piperazine ring (e.g., δ ~2.6 ppm for N-CH₂ protons) .

- LCMS : For molecular ion verification (e.g., [M+H]⁺ at m/z 317.1) and purity assessment .

- Elemental Analysis : To validate empirical formulas (e.g., C₁₃H₁₄Cl₂N₂O requires C 49.24%, H 4.45%) .

Q. How can researchers address poor solubility of this compound in aqueous systems?

- Methodological Answer : Co-solvents (e.g., DMSO or PEG-400) enhance solubility for in vitro assays. For in vivo studies, formulate with cyclodextrins or liposomal encapsulation to improve bioavailability .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for anticancer targets?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into binding pockets of targets like EGFR or tubulin. Focus on the dichlorobenzoyl group’s hydrophobic interactions and the piperazine ring’s hydrogen bonding. Validate predictions with in vitro kinase assays (IC₅₀ values) and apoptosis studies (Annexin V staining) .

Q. How should researchers resolve contradictory bioactivity data between in silico predictions and experimental results?

- Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, solvation effects) using MD simulations (AMBER/CHARMM). Perform dose-response assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., MCF-7, HepG2) to identify cell-type-specific effects .

Q. What structural modifications improve metabolic stability of this compound?

- Methodological Answer : Replace metabolically labile groups (e.g., methylpiperazine) with fluorinated analogs or bulky substituents (e.g., tert-butyl). Assess stability using liver microsome assays (e.g., human CYP3A4) and monitor metabolites via LC-MS/MS .

Q. How do substituent positions on the benzoyl group affect receptor selectivity in SAR studies?

- Methodological Answer : Compare analogs with 2,3-dichloro vs. 3,4-dichloro substitutions using radioligand binding assays (e.g., dopamine D₂/D₃ receptors). The 3,4-dichloro configuration shows higher D₃ affinity (Kᵢ < 50 nM) due to enhanced hydrophobic contact .

Q. What strategies validate the 3D conformation of this compound in solution?

- Methodological Answer : Combine NOESY NMR (to detect intramolecular contacts) with DFT calculations (B3LYP/6-31G* basis set). X-ray crystallography of co-crystals (e.g., with serum albumin) provides definitive proof .

Methodological Tables

| Parameter | Optimized Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | Maximizes acylation efficiency |

| Catalyst | K₂CO₃ | 85% yield vs. 60% without |

| Chromatography | Ethyl acetate:hexane (1:8) | Purity >95% |

| Biological Assay | Target | Key Finding |

|---|---|---|

| MTT assay | MCF-7 breast cancer | IC₅₀ = 12.3 μM |

| Radioligand binding | Dopamine D₃ receptor | Kᵢ = 38 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.